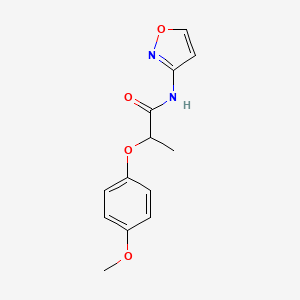
N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide
描述
N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide, also known as ML277, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ML277 was first identified as a potent and selective activator of the KCNQ1 potassium channel, which plays a critical role in regulating the electrical activity of cardiac muscle cells. Since then, ML277 has been investigated for its ability to modulate other ion channels and has shown promise as a potential treatment for a variety of diseases.
作用机制
N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide acts by selectively activating KCNQ1 potassium channels. These channels play a critical role in regulating the electrical activity of cardiac muscle cells, and activation of these channels can help to prevent arrhythmias. The exact mechanism by which N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide activates KCNQ1 channels is not fully understood, but it is thought to involve a conformational change in the channel protein that allows ions to flow through the channel.
Biochemical and Physiological Effects:
N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide has been shown to have a number of biochemical and physiological effects. In addition to activating KCNQ1 channels, N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide has also been shown to inhibit the TRPC5 ion channel, which is implicated in the development of chronic pain. N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide has a number of advantages for use in lab experiments. It is a small molecule that is easy to synthesize, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to the use of N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide in lab experiments. For example, N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide has been shown to have off-target effects on other ion channels, which may complicate its use in certain experiments.
未来方向
There are a number of future directions for research on N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide. One area of interest is in the development of more potent and selective KCNQ1 channel activators. Another area of interest is in the development of N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide derivatives that can selectively modulate other ion channels. Finally, there is interest in exploring the potential therapeutic applications of N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide in other disease areas, such as chronic pain and inflammatory diseases.
科学研究应用
N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cardiac arrhythmias. KCNQ1 potassium channels play a critical role in regulating the electrical activity of cardiac muscle cells, and mutations in this channel have been linked to a variety of arrhythmias. N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide has been shown to selectively activate KCNQ1 channels, making it a potential treatment for these conditions.
In addition to its potential use in the treatment of cardiac arrhythmias, N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide has also been investigated for its ability to modulate other ion channels. For example, N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide has been shown to inhibit the TRPC5 ion channel, which is implicated in the development of chronic pain. This suggests that N-3-isoxazolyl-2-(4-methoxyphenoxy)propanamide may have potential as a treatment for chronic pain conditions.
属性
IUPAC Name |
2-(4-methoxyphenoxy)-N-(1,2-oxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-9(13(16)14-12-7-8-18-15-12)19-11-5-3-10(17-2)4-6-11/h3-9H,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOIQBZLIUINFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NOC=C1)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(1,2-oxazol-3-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4733743.png)
![N-(2-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4733750.png)
![4-[2-(methylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4733757.png)
![2-{1-(4-methylbenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B4733759.png)
![methyl 3-chloro-6-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4733774.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B4733785.png)
![ethyl 1-{[3-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4733786.png)
![2-cyano-3-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4733797.png)

![propyl 4-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B4733804.png)
![3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone](/img/structure/B4733812.png)
![2-(propylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4733824.png)
![3-allyl-5-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4733829.png)
![2-{2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4733830.png)